4,4-diphenyl-2-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,4-dihydro-2H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-DIPHENYL-2-[3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIPHENYL-2-[3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the pyrazole and thiophene moieties. Common reagents used in these reactions include brominated precursors, palladium catalysts, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4,4-DIPHENYL-2-[3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
4,4-DIPHENYL-2-[3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4,4-DIPHENYL-2-[3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4-DIPHENYL-2-[3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
- 4,4-DIPHENYL-2-[3-(FURAN-2-YL)-1H-PYRAZOL-4-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
- 4,4-DIPHENYL-2-[3-(PYRIDIN-2-YL)-1H-PYRAZOL-4-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Uniqueness
The uniqueness of 4,4-DIPHENYL-2-[3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE lies in its combination of thiophene and pyrazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable for applications in organic electronics and medicinal chemistry, where specific structural features are crucial for desired functionalities.
Properties
Molecular Formula |
C27H21N3OS |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4,4-diphenyl-2-(5-thiophen-2-yl-1H-pyrazol-4-yl)-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C27H21N3OS/c1-3-10-19(11-4-1)27(20-12-5-2-6-13-20)22-14-7-8-15-23(22)29-26(31-27)21-18-28-30-25(21)24-16-9-17-32-24/h1-18,26,29H,(H,28,30) |
InChI Key |
HUSBDYKTTRVDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=C(NN=C4)C5=CC=CS5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.